1,2-Distearoyllecithin

Catalog No.
S1492416
CAS No.
816-93-3
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyllecithin

CAS Number

816-93-3

Product Name

1,2-Distearoyllecithin

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin and Significance:


Molecular Structure Analysis

DL-DSPC consists of three main components:

  • Glycerol backbone: A central three-carbon alcohol molecule.
  • Fatty acids: Two stearic acid (C18:0) chains attached to the first two hydroxyl groups (carbons 1 and 2) of glycerol via ester linkages. Stearic acid is a saturated fatty acid with a long hydrocarbon chain.
  • Phosphate group: Attached to the third hydroxyl group (carbon 3) of glycerol. This phosphate group is further linked to a choline molecule (N,N,N-trimethylammonium ethanol) through a phosphodiester bond [, ].

Key Features:

  • The presence of both hydrophilic (phosphate and choline) and hydrophobic (fatty acid tails) regions makes DL-DSPC amphiphilic, meaning it can interact with both water and non-polar environments []. This property is crucial for its role in cell membranes.
  • The two stearic acid chains contribute to the rigidity and stability of the molecule, influencing the properties of membranes it forms [].

Chemical Reactions Analysis

Synthesis:

DL-DSPC can be isolated from natural sources or synthesized in the laboratory. While specific details may vary, the general synthesis involves reacting glycerol with stearic acid and choline phosphate [].

Decomposition:

Phospholipids like DL-DSPC can undergo hydrolysis, where the ester linkages between the fatty acids and glycerol backbone are broken down by water molecules in a process catalyzed by enzymes like phospholipases. This reaction yields glycerol, fatty acids, and phosphoric acid.

Other Relevant Reactions:

DL-DSPC can participate in various reactions due to its functional groups. For instance, the phosphate group can interact with metal ions, influencing membrane properties.


Physical And Chemical Properties Analysis

  • Melting point: Around 55°C (data varies depending on source) [].
  • Boiling point: Decomposes before boiling due to its organic nature.
  • Solubility: Insoluble in water but soluble in organic solvents like chloroform and methanol [].
  • Stability: Relatively stable under physiological conditions (pH 7.4, body temperature) but can degrade over time or under extreme temperatures [].

DL-DSPC's primary function is in cell membranes. It forms a bilayer structure, with the hydrophobic fatty acid tails oriented inwards and the hydrophilic headgroups (phosphate and choline) facing outwards, interacting with the surrounding water environment []. This bilayer structure creates a barrier that controls the movement of molecules and ions in and out of the cell, maintaining cellular integrity and function.

Case Study:

DL-DSPC liposomes are widely used in drug delivery research. The liposomes can encapsulate drugs and deliver them to specific target sites within the body []. The amphiphilic nature of DL-DSPC allows the liposomes to interact with both water and cell membranes, facilitating drug delivery.

Despite being classified in databases like Drugbank [], 1,2-Distearoyllecithin (1,2-DSL) has limited research directly related to its potential therapeutic applications. However, scientific research utilizes 1,2-DSL in various other capacities:

Membrane Mimicry:

,2-DSL is a type of phospholipid, a major component of cell membranes. Its structure allows it to form vesicles (spherical structures) that mimic the properties of natural cell membranes. Researchers use these vesicles in various applications, including:

  • Drug delivery: Encapsulating drugs within 1,2-DSL vesicles allows for targeted delivery and controlled release of the drug within the body [].
  • Membrane protein studies: 1,2-DSL vesicles can be used to study the function and interaction of membrane proteins in a controlled environment [].

Food Science Research:

1,2-DSL is present in some food sources, particularly egg yolk and soybeans []. Researchers use it in food science applications like:

  • Emulsifying agent: 1,2-DSL's ability to form micelles (small clusters of molecules) helps stabilize emulsions, mixtures of immiscible liquids like oil and water, in food products [].
  • Food texture modification: 1,2-DSL can influence the texture of food products by interacting with other food components.

Toxicology Research:

,2-DSL can be used in toxicology research to:

  • Study the effects of toxins on cell membranes: Researchers can expose 1,2-DSL vesicles to toxins and observe their effects on membrane integrity and function.
  • Develop new toxicity tests: 1,2-DSL can be incorporated into in vitro (laboratory) models to assess the potential toxicity of new drugs or chemicals.

XLogP3

15.6

Other CAS

97281-48-6
4539-70-2

Wikipedia

DL-distearoylphosphatidylcholine

Dates

Modify: 2023-08-15

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